molecular formula C21H26N2O5S B427049 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B427049
M. Wt: 418.5g/mol
InChI Key: PUEISYCGBXZGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the benzo[1,4]dioxin ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butylsulfamoyl group: This step is achieved through sulfonation reactions using tert-butylamine and suitable sulfonating agents.

    Coupling reactions: The final step involves coupling the intermediate products to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can be compared with similar compounds such as:

    3-(4-tert-Butylsulfamoyl-phenyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-oxiranyl-methanone: This compound has a similar structure but differs in the presence of an oxiranyl group.

    3-(4-tert-Butylsulfamoyl-phenyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-propenone: This compound features a propenone group instead of a propionamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5g/mol

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

InChI

InChI=1S/C21H26N2O5S/c1-21(2,3)23-29(25,26)17-8-4-15(5-9-17)6-11-20(24)22-16-7-10-18-19(14-16)28-13-12-27-18/h4-5,7-10,14,23H,6,11-13H2,1-3H3,(H,22,24)

InChI Key

PUEISYCGBXZGSG-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.